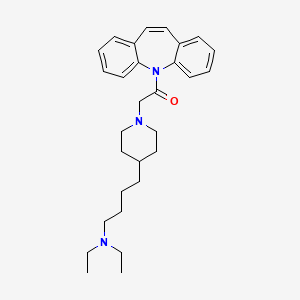
X4BR6Mdz9G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of “X4BR6Mdz9G” involves several synthetic routes and reaction conditions. One common method includes the use of hydrazonoyl halides and methylhydrazinecarbodithioate in the presence of a basic medium under reflux . This method is designed to produce thiadiazole derivatives with satisfactory yields. Industrial production methods may involve large-scale synthesis using similar reagents and conditions, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
“X4BR6Mdz9G” undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction . Common reagents used in these reactions include hydrazonoyl halides, methylhydrazinecarbodithioate, and basic mediums. The major products formed from these reactions are typically thiadiazole derivatives, which are characterized using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) .
Scientific Research Applications
“X4BR6Mdz9G” has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the synthesis of new compounds . In biology and medicine, it is investigated for its potential antimicrobial and anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the industry for the production of specialized coatings and materials .
Mechanism of Action
The mechanism of action of “X4BR6Mdz9G” involves its interaction with specific molecular targets and pathways. The compound is known to modulate protein-protein interactions and gene expression, leading to various biological effects . Computational methods, such as those provided by MAVEN, are used to predict the compound’s targets and understand the pathways involved . This information is crucial for optimizing the compound’s efficacy and safety in therapeutic applications.
Comparison with Similar Compounds
“X4BR6Mdz9G” can be compared with other similar compounds based on its chemical structure and biological activity. Similar compounds include thiadiazole derivatives and other heterocyclic compounds . What sets “this compound” apart is its unique combination of chemical properties and biological activities, making it a versatile compound for various applications. Tools like ChemMine can be used to analyze and compare the structural similarities between “this compound” and other compounds .
Properties
CAS No. |
315719-45-0 |
|---|---|
Molecular Formula |
C29H39N3O |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
1-benzo[b][1]benzazepin-11-yl-2-[4-[4-(diethylamino)butyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C29H39N3O/c1-3-30(4-2)20-10-9-11-24-18-21-31(22-19-24)23-29(33)32-27-14-7-5-12-25(27)16-17-26-13-6-8-15-28(26)32/h5-8,12-17,24H,3-4,9-11,18-23H2,1-2H3 |
InChI Key |
RKNHPETXCFSVGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















